molecular formula C7H7N3O2 B8474893 2-Pyridoylurea

2-Pyridoylurea

Cat. No. B8474893
M. Wt: 165.15 g/mol
InChI Key: NPGJVJULNOPWRL-UHFFFAOYSA-N
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Patent
US04983600

Procedure details

A mixture of sodium (0.23 g, 10 mmol), urea (0.8 g, 13.3 mmol) and liquid ammonia (40 ml) was stirred until the blue colour was discharged, then ethyl 2-pyridinecarboxylic acid (2.85 g, 18.8 mmol) was added all at once. After 1 h the ammonia was evaporated and the residue triturated with water to give the above compound, mp 183°-185° C.
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]([NH2:5])=[O:4].C([C:8]1[C:9]([C:14](O)=[O:15])=[N:10][CH:11]=[CH:12][CH:13]=1)C>N>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]=1[C:14]([NH:2][C:3]([NH2:5])=[O:4])=[O:15] |^1:0|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[Na]
Name
Quantity
0.8 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
40 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
2.85 g
Type
reactant
Smiles
C(C)C=1C(=NC=CC1)C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred until the blue colour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the ammonia was evaporated
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the residue triturated with water
CUSTOM
Type
CUSTOM
Details
to give the above compound, mp 183°-185° C.

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C(=O)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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